5-Trimethylsilyl-1-penten-4-YN-3-OL
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Trimethylsilyl-1-penten-4-YN-3-OL is C8H14OSi . Its molecular weight is 154.28 g/mol.Physical And Chemical Properties Analysis
5-Trimethylsilyl-1-penten-4-YN-3-OL has a refractive index of n20/D 1.457 . Its boiling point is 76 °C/15 mmHg (lit.) .Scientific Research Applications
Synthesis and Structural Studies
- A study by Zerov et al. (2018) demonstrated the use of trimethylsilyl ethers of pentenynols in the synthesis of CF3-pentenynes and their subsequent cyclization into CF3-cycloheptadienes and CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).
- Pankova et al. (2015) described a method using bis(trimethylsilyl)acetylene and acrylic acid derivatives to synthesize oxazoles, demonstrating the versatility of trimethylsilyl-substituted compounds in organic synthesis (Pankova et al., 2015).
- Miura et al. (2005) explored the catalytic reactions of hydroxyalkyl-substituted vinylsilanes, including 5-trimethylsilyl-penten-1-ol, with aldehydes to synthesize tetrahydropyrans and tetrahydrofurans (Miura et al., 2005).
Chemical Properties and Reactions
- Miura et al. (1995) investigated silicon-directed cyclization of vinylsilanes bearing hydroxy groups, including the use of 5-dimethylphenylsilyl-4-penten-1-ol (Miura et al., 1995).
- Kayser et al. (1994) conducted a study on the syntheses of trimethylsilyl-substituted pentene-ols, including X-ray diffraction analysis and NMR studies to elucidate their structural properties (Kayser et al., 1994).
Application in Synthesis of Other Compounds
- Uenishi et al. (2005) used tert-butyldiphenylsilyl derivatives for the stereoselective preparation of trisubstituted alkenes, demonstrating the role of trimethylsilyl-substituted compounds in complex organic syntheses (Uenishi et al., 2005).
- Zerov et al. (2020) described the synthesis of CF3-pentenynes and their reactions to form various carbocyclic structures, highlighting the potential of trimethylsilyl ethers in facilitating complex chemical transformations (Zerov et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-trimethylsilylpent-1-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPLTZXRLCCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601302 | |
Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trimethylsilyl-1-penten-4-YN-3-OL | |
CAS RN |
5272-35-5 | |
Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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